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A Comparative Guide to Lisdexamfetamine and
Methylphenidate for Adolescent ADHD

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of lisdexamfetamine and
methylphenidate in adolescent models of Attention-Deficit/Hyperactivity Disorder (ADHD). The
information presented is collated from both clinical trials in adolescent populations and
preclinical studies in relevant animal models, supported by experimental data and detailed
methodologies.

l. Clinical Efficacy in Adolescents with ADHD

Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of
lisdexamfetamine (LDX) and various formulations of methylphenidate (MPH), most commonly
the osmotic-release oral system (OROS-MPH), in adolescents aged 13-17 with ADHD. The
primary endpoints in these studies are typically the change from baseline in the ADHD Rating
Scale IV (ADHD-RS-IV) total score and the Clinical Global Impressions-Improvement (CGI-I)
scale.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal comparative
studies.
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Table 1: Comparison of Efficacy in a Forced-Dose Study

Outcome Measure

Lisdexamfetamine
(70 mgl/day)

OROS-
Methylphenidate
(72 mgl/day)

Placebo

ADHD-RS-IV Total
Score Change from
Baseline (LS Mean %
SEM)

-25.4+0.74

-22.1+£0.73

-17.0+1.03

Percentage of
Responders (CGl-I

Score of 1 or 2)

81.4%

71.3%

p-value (LDX vs.
OROS-MPH) for
ADHD-RS-IV Change

0.0013

p-value (LDX vs.
OROS-MPH) for CGlI-I

Responders

0.0188

Data from a 6-week, randomized, double-blind, placebo-controlled, forced-dose study in
adolescents with ADHD.[1]

Table 2: Comparison of Efficacy in a Flexible-Dose Study
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. . OROS-
Lisdexamfetamine .
Outcome Measure Methylphenidate Placebo

30-70 mgl/da
( glday) (18-72 mgl/day)

ADHD-RS-1V Total
Score Change from

) -25.6 £0.82 -23.5+0.80 -13.4+£1.19
Baseline (LS Mean %

SEM)

Percentage of
Responders (CGlI-I 83.1% 81.0% -
Score of 1 or 2)

p-value (LDX vs.
ORQOS-MPH) for 0.0717 - -
ADHD-RS-IV Change

p-value (LDX vs.
OROS-MPH) for CGI-I  0.6165 - -

Responders

Data from an 8-week, randomized, double-blind, placebo-controlled, flexible-dose study in
adolescents with ADHD.[1]

Table 3: Post Hoc Analysis of a European Phase 3 Study
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Lisdexamfetamine (30, 50, OROS-Methylphenidate
or 70 mg/day) (18, 36, or 54 mgl/day)

Outcome Measure

ADHD-RS-IV Total Score
Change from Baseline (LS -24.3 -18.7

Mean)

Difference in LS Mean Change

5.6 (-8.4 10 -2.7)
(95% Cl)

p-value (LDX vs. OROS-MPH) < 0.001

Percentage of Responders
(CGl-I Score of 1 or 2)

78% 61%

Difference in Percentage of

17.4 (5.0 to 29.8)
Responders (95% CI)

p-value (LDX vs. OROS-MPH) < 0.05

Data from a post hoc analysis of a 7-week, randomized, double-blind, placebo-controlled,
dose-optimized study in children and adolescents with ADHD.[2]

Experimental Protocols: Clinical Trials

Forced-Dose and Flexible-Dose Studies in Adolescents:

o Study Design: These were two separate randomized, double-blind, placebo-controlled, head-
to-head studies.[1]

o Participants: Adolescents aged 13-17 years diagnosed with ADHD according to DSM-IV-TR
criteria.[1]

e [ntervention:

o Forced-Dose Study (6 weeks): Participants were titrated to a fixed dose of
lisdexamfetamine (70 mg/day) or OROS-methylphenidate (72 mg/day).[1]

o Flexible-Dose Study (8 weeks): Doses were optimized for each participant within the
range of 30-70 mg/day for lisdexamfetamine and 18-72 mg/day for OROS-
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methylphenidate.[1]

e Primary Outcome Measure: Change from baseline in the ADHD-RS-IV total score at the end
of the study.[1]

o Key Secondary Outcome Measure: Percentage of participants with a CGI-I score of 1 (very
much improved) or 2 (much improved).[1]

European Phase 3 Study (SPD489-325):

Study Design: A 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo-
and active-controlled study.[2]

 Participants: Children and adolescents aged 6-17 years with a primary diagnosis of ADHD
and a baseline ADHD-RS-IV total score of >28.[2]

« Intervention: Participants were randomized to receive once-daily, optimized doses of
lisdexamfetamine (30, 50, or 70 mg/day), OROS-methylphenidate (18, 36, or 54 mg/day),
or placebo.[2]

Efficacy Assessments: ADHD-RS-IV and CGI-I scales.[2]

Il. Preclinical Efficacy in Adolescent ADHD Animal
Models

Direct comparative efficacy studies of lisdexamfetamine and methylphenidate in adolescent
animal models of ADHD are limited. However, studies on each drug in the Spontaneously
Hypertensive Rat (SHR) model, a well-established animal model of ADHD, provide some
insights.

Locomotor Activity

In a study comparing the effects of lisdexamfetamine and methylphenidate on locomotor
activity in adult rats, both drugs increased locomotor activity.[3] A meta-analysis of studies on
methylphenidate in the SHR model found that it did not consistently reduce hyperactivity at low
to medium doses and could increase locomotor activity at high doses.[4] Studies specifically in
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adolescent SHRs have shown that methylphenidate can have varied effects on locomotor
activity.

Cognitive Function

Studies in adolescent SHRs have shown that methylphenidate can improve deficits in visual
discrimination learning.[5] Another study in SHRs demonstrated that methylphenidate can
improve spatial memory, with associated ultrastructural changes in the hippocampus.[6] A study
assessing lisdexamfetamine in adolescent rats found no significant effect on spatial learning
and memory.[1] However, another study in adult rats showed that lisdexamfetamine enhanced
spatial working memory and sustained attention.[7]

Experimental Protocols: Preclinical Studies

General Protocol for Assessing ADHD-like Behaviors in Adolescent SHR:

e Animal Model: Spontaneously Hypertensive Rats (SHR) are the most commonly used
genetic model for ADHD, exhibiting hyperactivity, impulsivity, and inattention. Wistar-Kyoto
(WKY) rats are typically used as the normotensive control strain.

» Adolescent Period: In rats, the adolescent period is generally considered to be between
postnatal days 28 and 60.

o Behavioral Assays:

o Locomotor Activity: Measured in an open-field arena, quantifying distance traveled, rearing
frequency, and time spent in different zones.

o Cognitive Function:

= Attention and Impulsivity: Often assessed using tasks like the 5-choice serial reaction
time task (5-CSRTT) or differential reinforcement of low-rate responding (DRL)
schedules.

» Learning and Memory: Evaluated using paradigms such as the Morris water maze,
radial arm maze, or novel object recognition task.
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o Drug Administration: Drugs are typically administered orally (gavage) or via intraperitoneal
(i.p.) injection at doses relevant to clinical use, often with a dose-response assessment.

lll. Mechanisms of Action and Signaling Pathways

Lisdexamfetamine and methylphenidate are both central nervous system stimulants that
primarily act on the dopaminergic and noradrenergic systems, but through distinct
mechanisms.[4]

Lisdexamfetamine: Lisdexamfetamine is a prodrug of d-amphetamine.[8] After oral
administration, it is hydrolyzed to L-lysine and active d-amphetamine. D-amphetamine then
acts by:

» Blocking the reuptake of dopamine (DA) and norepinephrine (NE) by inhibiting the dopamine
transporter (DAT) and norepinephrine transporter (NET).

e Promoting the release of DA and NE from presynaptic vesicles.[4]

Methylphenidate: Methylphenidate primarily acts as a reuptake inhibitor of DA and NE by
blocking DAT and NET, leading to increased concentrations of these neurotransmitters in the
synaptic cleft.[4]

Signaling Pathway Diagrams
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Caption: Lisdexamfetamine's mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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